molecular formula C8H10BrNO3S B1339372 5-Bromo-2-hydroxy-n,n-dimethyl-benzenesulfonamide

5-Bromo-2-hydroxy-n,n-dimethyl-benzenesulfonamide

Cat. No.: B1339372
M. Wt: 280.14 g/mol
InChI Key: PJZGKCFEAGIHCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-hydroxy-N,N-dimethylbenzenesulfonamide is a chemical compound with the molecular formula C8H10BrNO3S. It is characterized by the presence of a bromine atom, a hydroxyl group, and a sulfonamide group attached to a benzene ring. This compound is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-hydroxy-n,n-dimethyl-benzenesulfonamide typically involves the bromination of 2-hydroxy-N,N-dimethylbenzenesulfonamide. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-hydroxy-N,N-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce corresponding oxidized or reduced forms of the compound .

Scientific Research Applications

5-Bromo-2-hydroxy-N,N-dimethylbenzenesulfonamide is utilized in several scientific research fields, including:

Mechanism of Action

The mechanism of action of 5-Bromo-2-hydroxy-n,n-dimethyl-benzenesulfonamide involves its interaction with specific molecular targets. The bromine atom and sulfonamide group play crucial roles in binding to target proteins or enzymes, leading to inhibition or modulation of their activity. The hydroxyl group may also participate in hydrogen bonding and other interactions that enhance the compound’s efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-hydroxy-N,N-dimethylbenzenesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a bromine atom and a hydroxyl group on the benzene ring allows for diverse chemical modifications and interactions with biological targets .

Properties

Molecular Formula

C8H10BrNO3S

Molecular Weight

280.14 g/mol

IUPAC Name

5-bromo-2-hydroxy-N,N-dimethylbenzenesulfonamide

InChI

InChI=1S/C8H10BrNO3S/c1-10(2)14(12,13)8-5-6(9)3-4-7(8)11/h3-5,11H,1-2H3

InChI Key

PJZGKCFEAGIHCO-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=CC(=C1)Br)O

Origin of Product

United States

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